

Spectroscopic Validation & Performance Guide: 2-(Methyl-d3)-phenylboronic Acid

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Compound of Interest

Compound Name: 2-(Methyl-d3)-phenylboronic acid

Cat. No.: B14012631

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Executive Summary

This guide provides a technical comparison between **2-(Methyl-d3)-phenylboronic acid** (the deuterated reagent) and its proteo-analogue, 2-Methylphenylboronic acid. It is designed for medicinal chemists and analytical scientists utilizing the "Deuterium Switch" strategy to improve metabolic stability in drug candidates.

The guide focuses on two critical validation checkpoints:

- **Reagent Verification:** Confirming isotopic purity and identity via NMR and MS shifts.
- **Product Integrity:** Demonstrating the stability of the trideuteromethyl (-CD₃) group during Palladium-catalyzed cross-coupling (Suzuki-Miyaura), ensuring the label survives reaction conditions without scrambling.

Part 1: Reagent Characterization & Comparison[1] Physicochemical Profile

The primary distinction lies in the isotopic mass shift and the nuclear magnetic properties of the methyl group.

Feature	Proteo-Analogue (Standard)	Deuterated Reagent (Target)
Compound Name	2-Methylphenylboronic acid	2-(Methyl-d3)-phenylboronic acid
Structure	Ph-B(OH) ₂ with -CH ₃ at C2	Ph-B(OH) ₂ with -CD ₃ at C2
CAS Number	16419-60-6	103526-06-9 (generic/salt forms vary)
Molecular Weight	135.96 g/mol	~139.00 g/mol (+3 Da shift)
Key Application	Standard Suzuki Coupling	Metabolic blocking (Benzylic oxidation)

Spectroscopic "Fingerprinting" (NMR & MS)

A. Proton NMR (

H-NMR) – The "Silent Methyl"

The most immediate confirmation of the deuterated reagent is the disappearance of the methyl signal.

- Proteo-Analogue: Exhibits a distinct singlet corresponding to the -CH₃ group at δ 2.40–2.60 ppm (depending on solvent, typically DMSO-d₆ or CDCl₃).
- Deuterated Reagent: This region is silent (flat baseline) because Deuterium (²H) has a different gyromagnetic ratio and resonance frequency than Protium (¹H).
- Aromatic Region: Both compounds show similar aromatic signals (δ 7.0–7.8 ppm), though the deuterated analogue may show slight upfield isotopic shifts (0.01–0.02 ppm) for the protons ortho to the methyl group.

B. Carbon-13 NMR (

C-NMR) – The "Septet Signature"

This is the definitive test for isotopic incorporation.

- Proteo-Analogue: The methyl carbon appears as a sharp singlet at ~22.4 ppm.
- Deuterated Reagent: The methyl carbon signal splits into a septet (1:3:6:7:6:3:1).
 - Mechanism: This is due to spin-spin coupling between the Carbon-13 nucleus and the three Deuterium nuclei (Spin).
 - Coupling Constant (): Typically 19–22 Hz.
 - Isotope Shift: The center of the septet is shifted upfield by ~0.5–1.0 ppm compared to the proteo-methyl signal.

C. Mass Spectrometry (MS)

- Observation: In ESI- or EI-MS, the molecular ion cluster shifts by exactly +3 m/z.
- Note on Boronic Acids: Boronic acids frequently form cyclic trimeric anhydrides (boroxines) during MS analysis.
 - Proteo Boroxine (M_3): Calc.[1] m/z ~354.
 - Deuterated Boroxine (M_3-d_9): Calc.[1] m/z ~363 (+9 Da total for the trimer).

Part 2: Application Performance (Suzuki-Miyaura Coupling)

Experimental Protocol: Synthesis of 2-(Methyl-d₃)-biphenyl

Objective: To verify that the -CD₃ label remains intact during the catalytic cycle and does not undergo H/D exchange (scrambling).

Reagents:

- Aryl Halide: Bromobenzene (1.0 equiv)
- Boronate: **2-(Methyl-d3)-phenylboronic acid** (1.2 equiv)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: 1,4-Dioxane / Water (4:1 v/v)

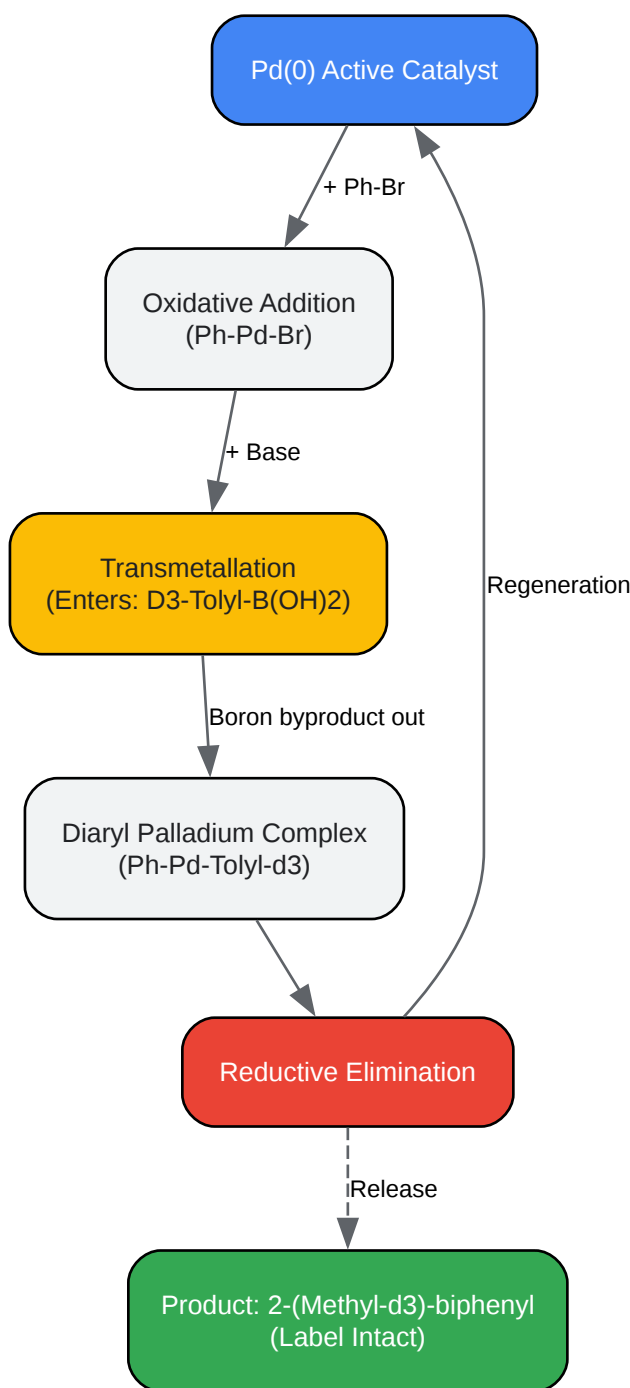
Step-by-Step Methodology:

- Degassing: Charge a reaction vial with Bromobenzene, Deuterated Boronic Acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.
- Solvation: Add degassed Dioxane/Water mixture via syringe.
- Activation: Heat the mixture to 90°C for 12 hours.
- Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
- Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).

Reaction Mechanism & Deuterium Tracking

The following diagram illustrates the catalytic cycle, highlighting the position of the Deuterium label (D3) to ensure it does not participate in

-hydride elimination (which would lead to label loss).



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Figure 1: Suzuki-Miyaura catalytic cycle demonstrating the transfer of the intact 2-(methyl-d3)-phenyl group.

Product Verification Data

Comparing the isolated product (2-Methylbiphenyl-d3) against the standard reference.

Diagnostic Test	Proteo-Product Result	Deuterated Product Result	Conclusion
1H-NMR (Methyl)	Singlet @ 2.27 ppm (3H)	Absent	100% D-incorporation retained.
1H-NMR (Aromatic)	Multiplet 7.2–7.4 ppm	Multiplet 7.2–7.4 ppm	Core scaffold formed correctly.
13C-NMR (Methyl)	Singlet @ 20.5 ppm	Septet @ ~19.8 ppm	C-D bonds survived 90°C heat.
HRMS (ESI+)	[M+H] ⁺ = 169.1017	[M+H] ⁺ = 172.1205	Confirms +3 Da mass shift. ^[2]

Part 3: Strategic Insight – The "Deuterium Switch"

Why use this reagent? The **2-(Methyl-d3)-phenylboronic acid** is specifically engineered to improve the Metabolic Stability of drug candidates.

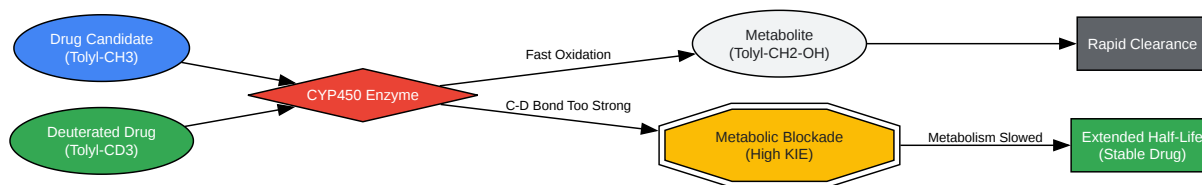
Mechanism of Action

The methyl group on a tolyl ring is a "soft spot" for Cytochrome P450 enzymes. CYP450s rapidly oxidize benzylic C-H bonds to alcohols and carboxylic acids, leading to rapid drug clearance.

- Kinetic Isotope Effect (KIE): The C-D bond is significantly stronger (shorter bond length, lower zero-point energy) than the C-H bond.
- Result: Breaking the C-D bond is the rate-limiting step. By substituting H with D, the rate of metabolism is slowed (KIE

can range from 2 to 7), extending the drug's half-life (

).



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Figure 2: The "Deuterium Switch" mechanism preventing benzylic oxidation.

References

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Sources

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